molecular formula C8H6BF5O3 B599690 [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 160483-71-6

[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid

Cat. No.: B599690
CAS No.: 160483-71-6
M. Wt: 255.935
InChI Key: UIKMLVDAPAHIPY-UHFFFAOYSA-N
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Description

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of 3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere with a base like potassium carbonate in a solvent such as dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid primarily undergoes the following types of reactions:

Comparison with Similar Compounds

Similar compounds to [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties, making it a valuable reagent in various synthetic applications.

Properties

IUPAC Name

[3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(11)7(5)17-3-8(12,13)14/h1-2,15-16H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKMLVDAPAHIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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